Welcome to the BenchChem Online Store!
molecular formula C15H12BrNO2S B1280359 3-Bromo-1-tosyl-1H-indole CAS No. 90481-77-9

3-Bromo-1-tosyl-1H-indole

Cat. No. B1280359
M. Wt: 350.2 g/mol
InChI Key: VQWIINXTMHBRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08586550B2

Procedure details

To a solution of compound 82 (13 g, 47.9 mmol) in methylene chloride (100 mL) at 0° C. was added bromine (2.7 mL, 52.7 mmol) dropwise. After reaction complete, the resulting solution was evaporated under reduced pressure. The residue was quenched with saturated Na2S2O4 solution, work-up with Et2O. After evaporation of volatile solvent, the title compound was obtained by trituration with hexane.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[Br:20]Br>C(Cl)Cl>[Br:20][C:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:11]([S:1]([C:4]2[CH:5]=[CH:6][C:7]([CH3:8])=[CH:9][CH:10]=2)(=[O:2])=[O:3])[CH:12]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC2=CC=CC=C12
Name
Quantity
2.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction complete
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was quenched with saturated Na2S2O4 solution, work-up with Et2O
CUSTOM
Type
CUSTOM
Details
After evaporation of volatile solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN(C2=CC=CC=C12)S(=O)(=O)C1=CC=C(C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.